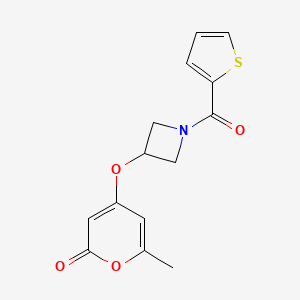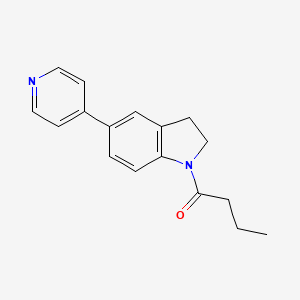
1-(5-(ピリジン-4-イル)インドリン-1-イル)ブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyridine ring further enhances its potential biological activities.
科学的研究の応用
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance production efficiency and scalability .
化学反応の分析
Types of Reactions
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyridine ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
類似化合物との比較
Similar Compounds
1-(4-Pyridinyl)-1-butanone: Similar structure but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but has different functional groups.
4-Butyrylpyridine: Contains the pyridine ring but lacks the indole core.
Uniqueness
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is unique due to the combination of the indole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
特性
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-3-17(20)19-11-8-15-12-14(4-5-16(15)19)13-6-9-18-10-7-13/h4-7,9-10,12H,2-3,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWYRKBCBAHYLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
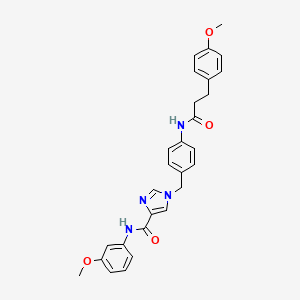
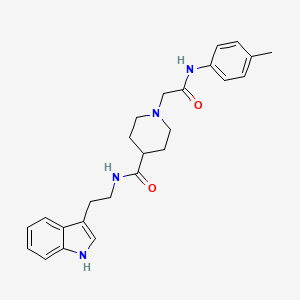
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)
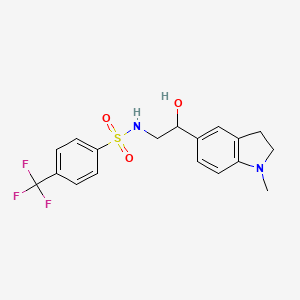
![3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2391401.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)
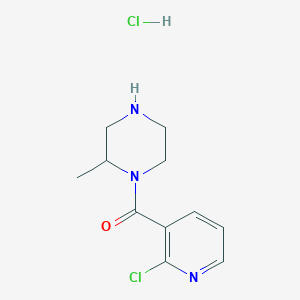
![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2391411.png)
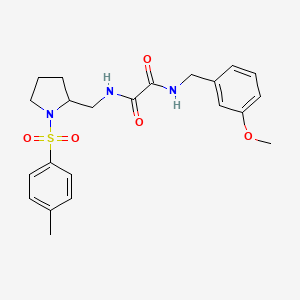
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)
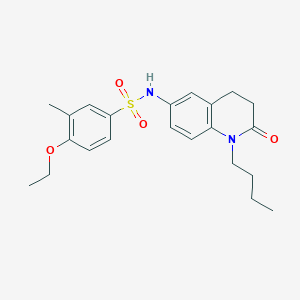
![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)
